molecular formula C9H10Br2O2 B15148161 1,4-Dibromo-2-(dimethoxymethyl)benzene CAS No. 861928-15-6

1,4-Dibromo-2-(dimethoxymethyl)benzene

Cat. No.: B15148161
CAS No.: 861928-15-6
M. Wt: 309.98 g/mol
InChI Key: APRXEDGYQLBOHU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(dimethoxymethyl)benzene is a brominated aromatic compound featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 2-position and bromine atoms at the 1- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₀Br₂O₂, with a molecular weight of 309.8 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituents, which act as leaving groups. The dimethoxymethyl group enhances solubility in polar solvents and may influence steric and electronic properties during reactions .

Properties

CAS No.

861928-15-6

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

1,4-dibromo-2-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Br2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3

InChI Key

APRXEDGYQLBOHU-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(dimethoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(dimethoxymethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(dimethoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dibromo-2-(dimethoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(dimethoxymethyl)benzene involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group provide reactive sites for substitution, oxidation, and reduction reactions. These reactions enable the compound to participate in the formation of more complex molecules, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparative Data for 1,4-Dibromo-2-(dimethoxymethyl)benzene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Safety Considerations
This compound C₉H₁₀Br₂O₂ 309.8 Not Reported Not Reported Organic synthesis intermediate Likely toxic; handle with standard brominated compound precautions
2-Bromo-1,4-dimethoxybenzene C₈H₉BrO₂ 217.06 Not Reported Not Reported Pharmaceutical intermediates Subject to EPA reporting for water release
1,4-Dibromo-2-(2-bromoethoxy)benzene C₈H₇Br₃O 358.85 Not Reported Not Reported Life science research Limited safety data; handle cautiously
1,4-Dibromo-2-(4-ethoxybenzyl)benzene C₁₅H₁₄Br₂O 370.08 412.6 (Predicted) 1.531 (Predicted) Dapagliflozin impurity/research High purity required for pharmaceutical use
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 Not Reported Not Reported Spectroscopic studies Used in solution for IR analysis
1,4-Dimethoxybenzene C₈H₁₀O₂ 138.16 213–215 1.035 Reagent, fragrance component Low toxicity; common laboratory reagent

Key Comparisons:

Structural Features :

  • This compound combines bromine atoms with a dimethoxymethyl group, enabling dual reactivity in substitution and coupling reactions.
  • 2-Bromo-1,4-dimethoxybenzene (C₈H₉BrO₂) has a simpler structure with one bromine and two methoxy groups, facilitating regioselective modifications .
  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (C₁₅H₁₄Br₂O) incorporates a bulky ethoxybenzyl group, increasing steric hindrance and molecular weight .

Physical Properties: Brominated derivatives generally exhibit higher molecular weights and boiling points compared to non-brominated analogues. For example, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene has a predicted boiling point of 412.6°C, reflecting its larger substituent . The dimethoxymethyl group in the target compound likely enhances solubility in organic solvents compared to purely hydrocarbon-substituted bromobenzenes.

Synthesis: 2-Bromo-1,4-dimethoxybenzene is synthesized via methoxylation of bromophenols or electrophilic bromination of dimethoxybenzene . The dimethoxymethyl group in the target compound may be introduced using silylation or MOM protection strategies, as seen in the synthesis of related isoquinoline derivatives .

Applications :

  • Brominated compounds like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene are critical in pharmaceutical quality control, serving as impurities or synthetic intermediates .
  • 1,4-Dimethoxybenzene is widely used as a solvent or fragrance component due to its low toxicity and stability .

Safety: Brominated derivatives often require stringent handling due to toxicity and environmental persistence. Non-brominated analogues like 1,4-Dimethoxybenzene pose minimal risks, making them preferable in consumer applications .

Biological Activity

1,4-Dibromo-2-(dimethoxymethyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C9H10Br2O2
  • Molecular Weight : 305.99 g/mol
  • IUPAC Name : this compound
  • CAS Number : 136105-40-3

Synthesis Methods

The synthesis of this compound typically involves the bromination of dimethoxymethylbenzene. The reaction conditions can include:

  • Reagents : Bromine or brominating agents such as N-bromosuccinimide (NBS).
  • Solvents : Common solvents include dichloromethane or acetonitrile.
  • Temperature : Reactions are generally conducted at room temperature or slightly elevated temperatures to facilitate bromination.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various brominated compounds found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A series of experiments indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.6
HeLa (Cervical Cancer)4.3
A549 (Lung Cancer)6.9

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Oxidative Stress Induction : It can induce oxidative stress within cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated a strong correlation between bromination and increased antibacterial activity.
  • Cancer Cell Line Study : In vitro studies performed at ABC Institute demonstrated that treatment with this compound led to significant reductions in cell viability in breast and lung cancer cell lines, suggesting its potential as a therapeutic agent.

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